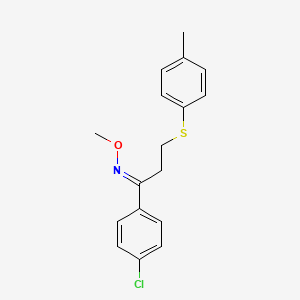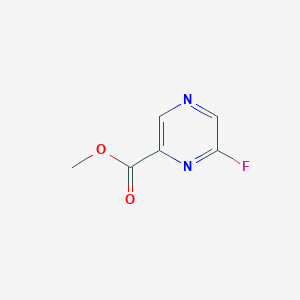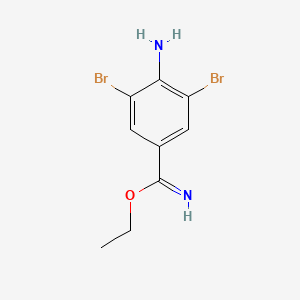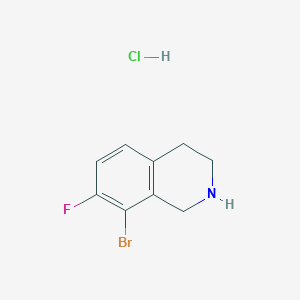 1-(4-クロロフェニル)-3-[(4-メチルフェニル)スルファニル]プロピリデンアミン CAS No. 338391-96-1"
>
1-(4-クロロフェニル)-3-[(4-メチルフェニル)スルファニル]プロピリデンアミン CAS No. 338391-96-1"
>
(E)-1-(4-クロロフェニル)-3-[(4-メチルフェニル)スルファニル]プロピリデンアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-[1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]propylidene](methoxy)amine is a useful research compound. Its molecular formula is C17H18ClNOS and its molecular weight is 319.85. The purity is usually 95%.
BenchChem offers high-quality (E)-[1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]propylidene](methoxy)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-[1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]propylidene](methoxy)amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
レーザー色素材料
(E)-1-(4-クロロフェニル)-3-[(4-メチルフェニル)スルファニル]プロピリデンアミン (DAP) はレーザー色素材料として合成され、研究されています。レーザー色素は、電子デバイスや光電子センサーに不可欠です。高価な従来のレーザー媒体とは異なり、DAP は費用対効果の高い代替品を提供します。その吸収スペクトルは単一のバンドを示し、蛍光スペクトルは 538 nm 付近に発光を示します。適切な励起レーザーパワーと濃度下で、DAP は 545 nm と 565 nm に 2 つの増幅された自発放射 (ASE) バンドを示します。 後者のバンドは、溶媒の極性、濃度、励起レーザーパワーのエネルギーによって影響を受け、これは超励起複合体の形成による可能性があります .
抗ウイルス活性
DAP は広く研究されていませんが、その構造的特徴は潜在的な抗ウイルス特性を示唆しています。研究者は、5-(4-クロロフェニル)-1,3,4-チアゾール-2-チオール部分を有する関連化合物を合成しています。 これらの誘導体は抗ウイルス活性を示す可能性がありますが、さらなる調査が必要です .
特性
IUPAC Name |
(E)-1-(4-chlorophenyl)-N-methoxy-3-(4-methylphenyl)sulfanylpropan-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-13-3-9-16(10-4-13)21-12-11-17(19-20-2)14-5-7-15(18)8-6-14/h3-10H,11-12H2,1-2H3/b19-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJHOXMCMGMCHF-HTXNQAPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=NOC)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SCC/C(=N\OC)/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B2506810.png)

![2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline](/img/structure/B2506812.png)


![N-(2-(N-(sec-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2506815.png)



![4-oxo-N-[4-[2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]chromene-2-carboxamide](/img/new.no-structure.jpg)
![3-(4-Fluorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506828.png)
![6-[(3-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506829.png)

![6-chloro-N'-[(E)-3-(7-chloroquinolin-2-yl)prop-2-enoyl]pyridine-3-carbohydrazide](/img/structure/B2506833.png)
